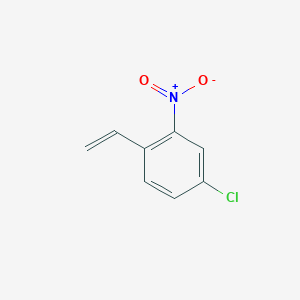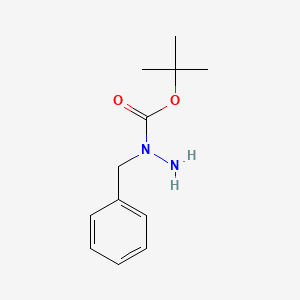
N-benzyl(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl(tert-butoxy)carbohydrazide is an organic compound that features a benzyl group and a tert-butoxycarbonyl (Boc) protecting group attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl(tert-butoxy)carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of benzylhydrazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically proceeds as follows:
Step 1: Benzylhydrazine is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Di-tert-butyl dicarbonate is added to the solution.
Step 3: A base, such as triethylamine, is introduced to facilitate the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours until completion.
Step 5: The product is isolated through standard purification techniques, such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Hydrazones and other oxidized derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl(tert-butoxy)carbohydrazide finds applications in several scientific research fields:
Chemistry: Used as a protecting group for hydrazine derivatives in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl(tert-butoxy)carbohydrazide primarily involves its role as a protecting group. The Boc group protects the hydrazine moiety during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free hydrazine for further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
1-Benzylhydrazine: Lacks the Boc protecting group, making it more reactive.
1-tert-Butoxycarbonylhydrazine: Lacks the benzyl group, offering different reactivity and applications.
Benzylhydrazones: Formed by the reaction of benzylhydrazine with carbonyl compounds.
Uniqueness: N-benzyl(tert-butoxy)carbohydrazide is unique due to the presence of both the benzyl and Boc groups, providing a balance of reactivity and protection. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl N-amino-N-benzylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(13)9-10-7-5-4-6-8-10/h4-8H,9,13H2,1-3H3 |
InChI Key |
XINVEYSHJUWQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


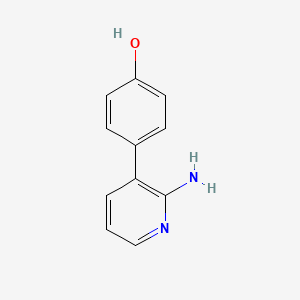
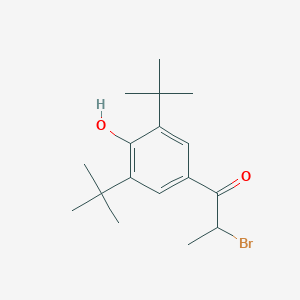

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxo-](/img/structure/B8707661.png)
![1-[Ethoxy(isothiocyanato)phosphoryl]oxyethane](/img/structure/B8707672.png)
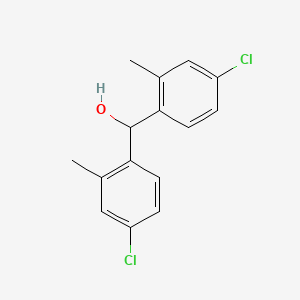
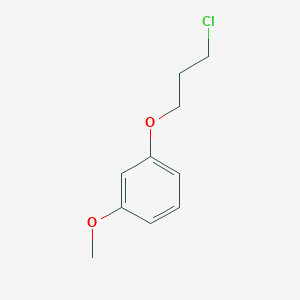
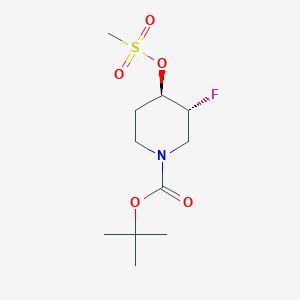
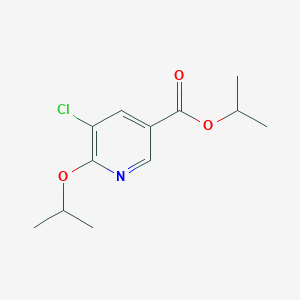
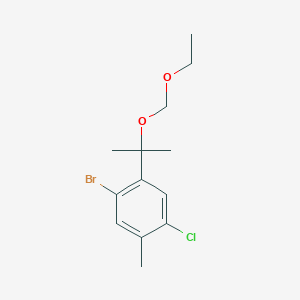
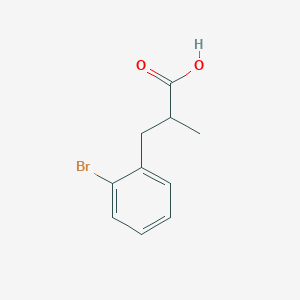
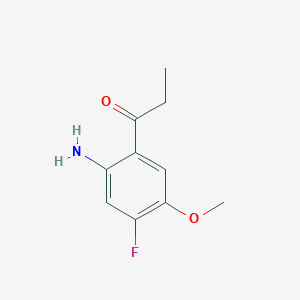
![4-{2-[(2-Phenylethyl)(propyl)amino]ethyl}benzene-1,2-diol](/img/structure/B8707715.png)
